![molecular formula C21H23ClN4O3S B2828938 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1448037-27-1](/img/structure/B2828938.png)
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. These types of rings are often found in biologically active compounds .
Scientific Research Applications
Antibacterial Applications
The synthesis and evaluation of novel heterocyclic compounds, including those with a sulfonamido moiety, have shown significant promise as antibacterial agents. For instance, compounds synthesized from active methylene compounds have demonstrated high antibacterial activities, highlighting their potential in addressing bacterial resistance (Azab, Youssef, & El-Bordany, 2013). Additionally, novel tetracyclic pyridone carboxylic acids with variations in their structural components have been tested for antibacterial activity and inhibitory activity on DNA gyrase, showing varying degrees of efficacy (Jinbo et al., 1993). These studies underscore the importance of structural modifications in enhancing the antibacterial properties of such compounds.
Antitumor Applications
Compounds derived from or related to the specified chemical structure have also been explored for their antitumor properties. The design, synthesis, and biological evaluation of new fused pyrazolothiazole scaffolds have been conducted, with some compounds showing promising in vitro antimicrobial potentialities, antioxidant activities, and, importantly, antitumor activity through molecular docking studies (Rizk et al., 2020). Furthermore, the synthesis of thiazolo[3,2-a] pyridine derivatives has highlighted the potential of such compounds as inhibitors against aldose reductase, an enzyme target in cancer therapy (Areal et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability.
Mode of Action
The compound interacts with its target by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of 4-hydroxyproline, thereby reducing the formation of stable collagen.
Biochemical Pathways
The affected pathway is the collagen biosynthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, the compound disrupts the normal biosynthesis of collagen, leading to a reduction in the formation of stable collagen structures .
Pharmacokinetics
The compound’s efficacy against immortalized rat hepatic stellate cells (hsc-t6) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates a decrease in the formation of stable collagen structures, which could potentially be beneficial in conditions characterized by excessive collagen deposition, such as fibrotic diseases.
Future Directions
properties
IUPAC Name |
12-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c22-16-4-2-8-23-19(16)29-14-6-9-25(10-7-14)18(27)11-13-12-30-21-24-17-5-1-3-15(17)20(28)26(13)21/h2,4,8,13-14H,1,3,5-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMZLJZFIYZIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCC(CC4)OC5=C(C=CC=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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